(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid structure that can interact with biological targets in a specific manner, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S)-5-Azaspiro[26]nonane-7,8-diol;hydrochloride typically involves the formation of the spirocyclic core followed by functionalization to introduce the diol and hydrochloride groups One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield additional diols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with potential biological activity.
Aziridines and azetidines: Building blocks for polyamines with similar structural features.
Uniqueness
(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable interactions with biological targets makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
(7R,8S)-5-azaspiro[2.6]nonane-7,8-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-6-3-8(1-2-8)5-9-4-7(6)11;/h6-7,9-11H,1-5H2;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZNEVNEYKWXET-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C(CNC2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@@H]([C@@H](CNC2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.